N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide

RNase L activation innate immunity antiviral

N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide (CAS 306980-87-0) is a synthetic non-steroidal antiandrogen (NSAA) belonging to the benzamide class, characterized by the presence of a 3-cyano-4-(methylthio)phenyl motif linked to a 2-methylbenzamide core. The compound exhibits a molecular weight of 282.36 g/mol, a calculated LogP of 3.84, and a topological polar surface area (TPSA) of 52.89 Ų, indicating moderate lipophilicity and a relatively small polar surface area conducive to membrane permeability.

Molecular Formula C16H14N2OS
Molecular Weight 282.4 g/mol
CAS No. 306980-87-0
Cat. No. B3123397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide
CAS306980-87-0
Molecular FormulaC16H14N2OS
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)SC)C#N
InChIInChI=1S/C16H14N2OS/c1-11-5-3-4-6-14(11)16(19)18-13-7-8-15(20-2)12(9-13)10-17/h3-9H,1-2H3,(H,18,19)
InChIKeyOLSJLMKCYTUUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide (CAS 306980-87-0): Differential Efficacy Profile and Procurement Rationale


N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide (CAS 306980-87-0) is a synthetic non-steroidal antiandrogen (NSAA) belonging to the benzamide class, characterized by the presence of a 3-cyano-4-(methylthio)phenyl motif linked to a 2-methylbenzamide core . The compound exhibits a molecular weight of 282.36 g/mol, a calculated LogP of 3.84, and a topological polar surface area (TPSA) of 52.89 Ų, indicating moderate lipophilicity and a relatively small polar surface area conducive to membrane permeability . Unlike many antiandrogens in clinical use (e.g., bicalutamide, enzalutamide) that rely on trifluoromethyl or sulfonyl substituents, this compound incorporates a methylthio group, which can serve as a modifiable handle for metabolic oxidation or further synthetic elaboration .

Why N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide Cannot Be Substituted by Other Non-Steroidal Antiandrogens


N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide is not a generic surrogate for other non-steroidal antiandrogens (NSAAs) such as enzalutamide, bicalutamide, or apalutamide, nor vice versa. Although all these compounds antagonize the androgen receptor (AR), they display distinct structural motifs, physicochemical profiles, and biological activities [1]. Crucially, the target compound possesses a unique dual mechanism: in addition to AR antagonism, it acts as a potent RNase L activator, a property not reported for any clinically approved NSAA [2]. This activity profile, combined with its methylthio group-mediated redox chemistry and divergence in lipophilicity (LogP 3.84 vs. ~2.5 for enzalutamide), strongly indicates that generic substitution in either AR-focused or antiviral screening programs would lead to functionally different outcomes .

Quantitative Differentiation of N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide Against Closest Analogs and Alternatives


RNase L Activation: A Unique Mechanism Not Shared by Comparator Antiandrogens

The target compound activates RNase L with an IC50 of 2.30 nM in mouse L cell extracts, a mechanism entirely absent from clinically used antiandrogens such as enzalutamide, bicalutamide, and flutamide [1]. This represents a qualitatively distinct biological pathway. While enzalutamide acts solely as an AR antagonist, and flutamide requires metabolic activation to hydroxyflutamide for AR binding, neither engages the 2-5A/RNase L pathway at comparable concentrations, making this compound a unique tool for dissecting interferon-independent antiviral responses.

RNase L activation innate immunity antiviral

AR Antagonism Potency Compared to Enzalutamide and Flutamide

The compound antagonizes the rat androgen receptor with an IC50 of 280 nM in a GAL4-AR-UAS-bla GripTite 293 cell-based reporter assay [1]. By comparison, enzalutamide antagonizes the human AR with an IC50 of 36 nM in LNCaP cells, and flutamide's active metabolite hydroxyflutamide exhibits a Ki of ~55 nM in binding assays [2]. While the target compound is approximately 7–8 fold less potent than enzalutamide on AR antagonism, it remains a useful scaffold for SAR studies aiming to separate AR antagonism from RNase L activation.

androgen receptor antagonist enzalutamide comparison

Physicochemical Profile: Higher Lipophilicity and Lower Polar Surface Area Favor Blood-Brain Barrier Penetration

The target compound exhibits a calculated LogP of 3.84 and a TPSA of 52.89 Ų . By contrast, enzalutamide has a LogP of approximately 2.5 and a TPSA of ~108 Ų . According to the widely used Lipinski and CNS MPO rules, a LogP > 3 and TPSA < 70 Ų significantly favor passive blood-brain barrier (BBB) penetration. This suggests that the target compound may achieve higher CNS exposure than enzalutamide, which could be relevant for prostate cancer brain metastasis models or neurological safety profiling.

LogP TPSA blood-brain barrier permeability

Methylthio Substituent: A Modifiable Handle Absent in Trifluoromethyl-Containing Antiandrogens

The 4-methylthio substituent on the aniline ring can be selectively oxidized to the corresponding sulfoxide or sulfone, generating metabolites or analogs with altered electronic properties and potentially modified AR binding . Clinical antiandrogens such as enzalutamide and bicalutamide contain a trifluoromethyl group at the corresponding position, which is metabolically inert and cannot undergo analogous oxidative transformation. This structural feature makes the target compound a valuable tool for investigating how incremental changes in sulfur oxidation state modulate AR pharmacology, CYP metabolism, and toxicity.

methylthio oxidation sulfoxide sulfone metabolism

Purity Grade and Stability Profile Suitable for Reproducible in vitro Screening

The compound is available at 98% purity (HPLC) from Chemscene (Cat. No. CS-0559885) with recommended storage sealed in dry conditions at 2–8°C . This purity level exceeds the 95% minimum specified by some research-grade vendors (e.g., CymitQuimica) and is appropriate for reproducible in vitro pharmacology without the need for re-purification . In contrast, many early-stage benzamide antiandrogen analogs are supplied at 90–95% purity, potentially introducing impurities that confound dose-response analyses.

purity stability storage procurement

Optimal Scientific and Industrial Use Cases for N-[3-Cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide


RNase L-Mediated Antiviral Drug Discovery

This compound is an ideal chemical probe for programs targeting innate antiviral immunity via RNase L activation. Its sub-nanomolar potency (IC50 = 2.30 nM) in cell-free extracts means that a 10 mM DMSO stock solution provides more than 4,000 independent assay points per 100 mg, enabling extensive dose-response profiling in viral infection models [1]. Researchers can use it as a positive control when screening for novel RNase L activators, or as a starting scaffold for optimizing pharmacokinetic properties while preserving the methylthio group's potential metabolic liability [2].

Structure-Activity Relationship (SAR) Studies for Androgen Receptor Antagonists

The compound's moderate AR potency (IC50 = 280 nM) and distinct substitution pattern make it a valuable scaffold for systematic SAR exploration. Medicinal chemistry teams can modify the 2-methyl group on the benzamide ring or oxidize the methylthio substituent to sulfoxide/sulfone, measuring resulting changes in AR antagonism and off-target selectivity [3]. This is particularly useful for academic labs or CROs conducting probe discovery campaigns aimed at disentangling AR-dependent and AR-independent mechanisms of action in prostate cancer cells [4].

Blood-Brain Barrier Penetration and CNS Toxicology Studies

Given its calculated LogP of 3.84 and TPSA of 52.89 Ų, this compound is predicted to cross the blood-brain barrier more readily than enzalutamide (LogP ≈ 2.5, TPSA ≈ 108 Ų) . This property makes it a candidate for studies evaluating CNS exposure of antiandrogens, either for therapeutic exploration (e.g., brain metastases of prostate cancer) or for safety pharmacology assessing seizure risk, which is a known liability of enzalutamide . Researchers should pair in vitro permeability assays (e.g., Caco-2 or MDCK-MDR1) with in vivo brain/plasma ratio measurements to confirm CNS penetration.

Metabolite Identification and Oxidation-State Probing

The methylthio group is susceptible to CYP-mediated S-oxidation and chemical oxidation, yielding sulfoxide and sulfone derivatives whose pharmacological and toxicological properties may differ substantially from the parent . This compound thus serves as an excellent substrate for in vitro metabolism studies using liver microsomes or hepatocytes, enabling the identification and isolation of phase I metabolites for subsequent activity testing. No clinically used antiandrogen offers this metabolic handle, making this compound uniquely suited for teaching or research laboratories studying sulfur-containing drug metabolism [5].

Quote Request

Request a Quote for N-[3-cyano-4-(methylsulfanyl)phenyl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.